(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide
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Overview
Description
(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide typically involves multi-step organic reactions. Common starting materials might include piperidine derivatives and benzo[c][1,2,6]thiadiazine precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide: The enantiomer of the compound with different stereochemistry.
3-(Piperidin-3-yl)-1,2,6-thiadiazine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H17N3O2S |
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Molecular Weight |
267.35 g/mol |
IUPAC Name |
3-[(3S)-piperidin-3-yl]-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide |
InChI |
InChI=1S/C12H17N3O2S/c16-18(17)14-12-6-2-1-4-10(12)9-15(18)11-5-3-7-13-8-11/h1-2,4,6,11,13-14H,3,5,7-9H2/t11-/m0/s1 |
InChI Key |
HNWXPZGQJIPYCQ-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)N2CC3=CC=CC=C3NS2(=O)=O |
Canonical SMILES |
C1CC(CNC1)N2CC3=CC=CC=C3NS2(=O)=O |
Origin of Product |
United States |
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